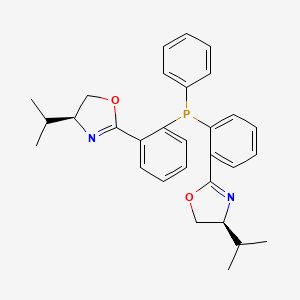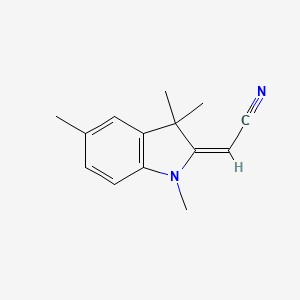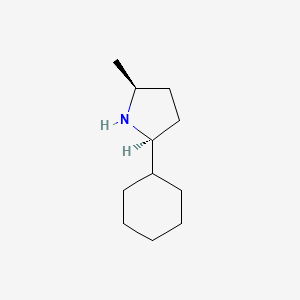
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is a chiral compound with a unique structure that includes a cyclohexyl group and a methyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a cyclohexyl-substituted pyrrole, under conditions that favor the formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes, often using high-pressure hydrogenation reactors. The choice of catalyst and reaction conditions is critical to achieving high yield and purity of the desired stereoisomer.
化学反応の分析
Types of Reactions
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different saturated or unsaturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry
In chemistry, (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological systems. Its ability to interact with enzymes and receptors in a stereospecific manner makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific stereochemical requirements.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (2S,5S)-2-Cyclohexyl-5-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological responses. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
(2S,5S)-2,5-Hexanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2S,5S)-Methionine sulfoximine: A compound with similar stereochemistry used in biochemical research.
Uniqueness
(2S,5S)-2-Cyclohexyl-5-methylpyrrolidine is unique due to its specific combination of a cyclohexyl group and a methyl group attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
(2S,5S)-2-cyclohexyl-5-methylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3/t9-,11-/m0/s1 |
InChIキー |
PWERWSCQGXYOBI-ONGXEEELSA-N |
異性体SMILES |
C[C@H]1CC[C@H](N1)C2CCCCC2 |
正規SMILES |
CC1CCC(N1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



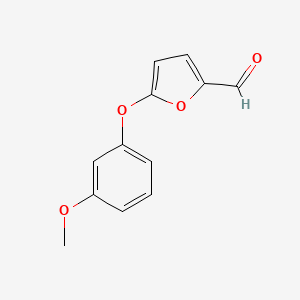
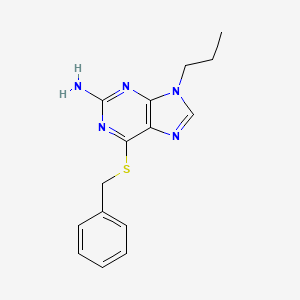
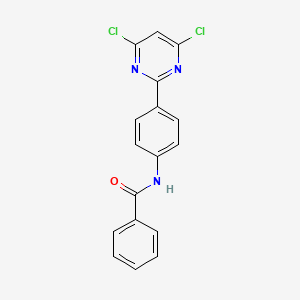
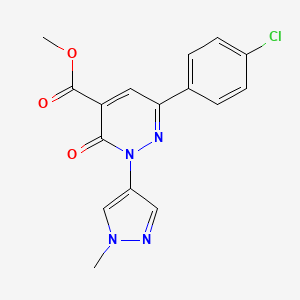
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
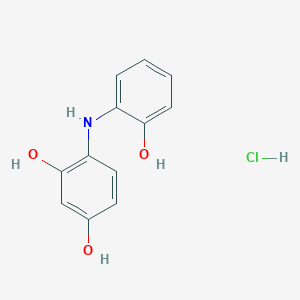
![6-[(Pyridin-3-yl)methyl]-1H-benzimidazole](/img/structure/B12932223.png)
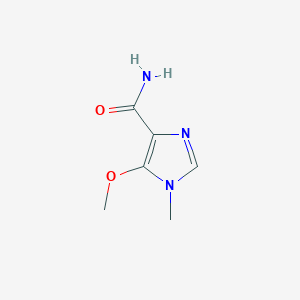
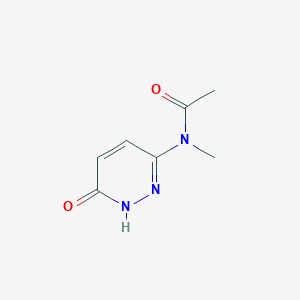
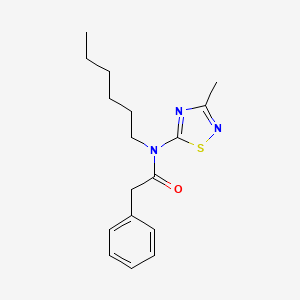
![3-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)propan-1-ol](/img/structure/B12932250.png)
